(S)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
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Overview
Description
(S)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is a heterocyclic compound that belongs to the class of oxazepines This compound is characterized by its unique structure, which includes a seven-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol.
Base-Promoted Protocol: A base-promoted protocol is employed, where potassium phosphate or potassium carbonate acts as the promoter.
Reaction Conditions: The reaction is carried out under metal-free conditions, making it environmentally friendly and suitable for large-scale production.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for scalability and cost-effectiveness. The use of biomass-derived N-arylated 2-aminophenol has been explored to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms and amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazepines, amines, and fluorinated derivatives .
Scientific Research Applications
(S)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Dibenzo[b,e][1,4]oxazepin-11(5H)-ones: These compounds share a similar oxazepine core structure but differ in the substitution pattern.
Quinazolinimines: Another class of heterocycles with structural similarities but distinct chemical properties.
Uniqueness: (S)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is unique due to the presence of fluorine atoms and an amino group, which impart specific chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C9H8F2N2O2 |
---|---|
Molecular Weight |
214.17 g/mol |
IUPAC Name |
(3S)-3-amino-6,8-difluoro-3,5-dihydro-2H-1,5-benzoxazepin-4-one |
InChI |
InChI=1S/C9H8F2N2O2/c10-4-1-5(11)8-7(2-4)15-3-6(12)9(14)13-8/h1-2,6H,3,12H2,(H,13,14)/t6-/m0/s1 |
InChI Key |
RMSWUAREHPEVKL-LURJTMIESA-N |
Isomeric SMILES |
C1[C@@H](C(=O)NC2=C(O1)C=C(C=C2F)F)N |
Canonical SMILES |
C1C(C(=O)NC2=C(O1)C=C(C=C2F)F)N |
Origin of Product |
United States |
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